molecular formula C17H18ClN3O3 B12418803 6-Chloro-6-defluoro Ciprofloxacin-d8

6-Chloro-6-defluoro Ciprofloxacin-d8

Cat. No.: B12418803
M. Wt: 355.8 g/mol
InChI Key: OSHQUWATYOBFNE-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-6-defluoro Ciprofloxacin-d8 is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the substitution of chlorine and the removal of fluorine atoms, resulting in a unique chemical structure. It is primarily used as a reference standard in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves several steps, starting from the basic structure of ciprofloxacin. The key steps include:

    Chlorination: Introduction of a chlorine atom at the 6th position.

    Defluorination: Removal of fluorine atoms from the structure.

    Deuteration: Incorporation of deuterium atoms to achieve the d8 isotopic labeling.

These reactions typically require specific reagents and conditions, such as chlorinating agents, deuterium sources, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-defluoro Ciprofloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolone derivatives .

Scientific Research Applications

6-Chloro-6-defluoro Ciprofloxacin-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard for analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Studied for its interactions with bacterial enzymes and cellular pathways.

    Medicine: Investigated for its potential antibacterial properties and mechanisms of action.

    Industry: Utilized in the development and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6-defluoro Ciprofloxacin-d8 is unique due to its specific isotopic labeling (d8) and structural modifications (chlorination and defluorination). These modifications make it a valuable tool for research, particularly in studying the pharmacokinetics and metabolism of fluoroquinolones .

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2

InChI Key

OSHQUWATYOBFNE-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.